N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide
Description
This compound features a thiazole ring substituted with a 3,4-dimethoxyphenyl group at the 4-position and a pyrazole ring at the 2-position. The pyrazole moiety is further modified with a methyl group at the 3-position and a pentanamide chain at the 5-position. Its structural complexity underscores the importance of synthetic methodologies, such as those described for analogous compounds involving condensation reactions and heterocyclic ring formation .
Properties
IUPAC Name |
N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-5-6-7-19(25)22-18-10-13(2)23-24(18)20-21-15(12-28-20)14-8-9-16(26-3)17(11-14)27-4/h8-12H,5-7H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCWYOUSWZVAJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the thiazole ring, followed by the introduction of the 3,4-dimethoxyphenyl group. The pyrazole ring is then synthesized and attached to the thiazole ring. Finally, the pentanamide chain is introduced to complete the synthesis. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Scientific Research Applications
N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional similarities/differences between the target compound and related molecules:
Key Observations:
Thiazole-Pyrazole Core : The target compound shares this core with several analogues (e.g., compounds in ), which are often associated with kinase inhibition or enzyme modulation. For instance, the pteridin-thiazole-pyrazole hybrid in exhibits CDK5/p25 inhibitory activity, suggesting that the thiazole-pyrazole scaffold may contribute to binding kinase active sites .
Synthetic Pathways : The synthesis of analogous compounds (e.g., ) involves condensation reactions (e.g., phenyl hydrazine with ketones) and heterocyclic ring formation. The target compound’s pentanamide chain likely requires additional acylation steps, which could influence synthetic yield and scalability .
Pharmacological Considerations:
- Kinase Inhibition Potential: The structural resemblance to CDK5/p25 inhibitors (e.g., ) suggests the target compound may share similar mechanisms. However, the absence of methoxy groups in ’s active compound implies that substituent positioning and electronic effects are critical for activity.
- Bioavailability : The higher molecular weight (~400 g/mol) and lipophilic substituents of the target compound may challenge solubility, necessitating formulation optimization compared to lighter analogues (e.g., 230.27 g/mol in ).
Computational Insights:
For example, topology analysis of the thiazole-pyrazole core might reveal electron-deficient regions favorable for π-π stacking with kinase residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
